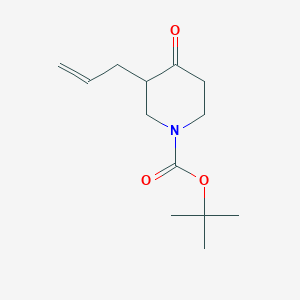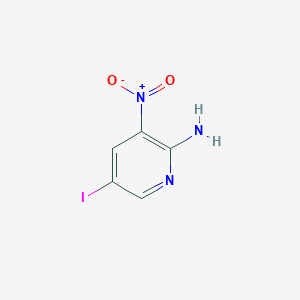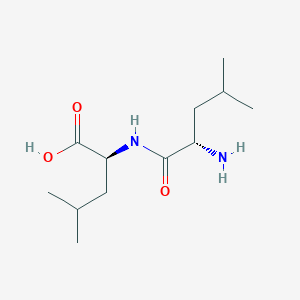![molecular formula C14H14ClNO2S B152516 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-79-3](/img/structure/B152516.png)
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It was first synthesized in the 1970s and has since been used to study the mechanism of action of NSAIDs, as well as their biochemical and physiological effects.
Mécanisme D'action
Etofenamate works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in response to injury or infection. By reducing the production of prostaglandins, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
Effets Biochimiques Et Physiologiques
Etofenamate has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to inhibit platelet aggregation, which can help to prevent blood clots. It has also been found to have antioxidant properties, which may help to protect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid for lab experiments is its well-established mechanism of action. It has been extensively studied and is widely used as a model compound for studying the mechanism of action of NSAIDs. However, one limitation of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of interest is the development of new NSAIDs that are more effective and have fewer side effects than existing drugs. Another area of interest is the study of the long-term effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid and other NSAIDs on the body, particularly with regard to their effects on the cardiovascular system. Finally, there is a need for further research into the biochemical and physiological effects of 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid, particularly with regard to its antioxidant properties.
Méthodes De Synthèse
Etofenamate is synthesized by reacting 4-ethylthiazole-2-carboxylic acid with 3-chloro-4-fluoroaniline in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-bromo-propionic acid to yield 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Applications De Recherche Scientifique
Etofenamate is commonly used in scientific research to study the mechanism of action of NSAIDs. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces inflammation and pain.
Propriétés
Numéro CAS |
138568-79-3 |
|---|---|
Nom du produit |
2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Formule moléculaire |
C14H14ClNO2S |
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
2-[3-chloro-4-(4-ethyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-10-7-19-13(16-10)11-5-4-9(6-12(11)15)8(2)14(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Clé InChI |
PJWRFZSMFHNTRI-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canonique |
CCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



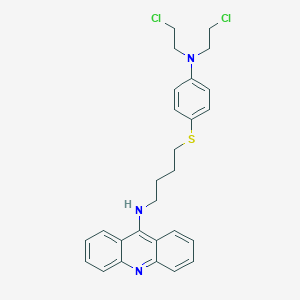
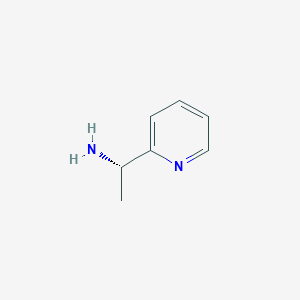





![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
